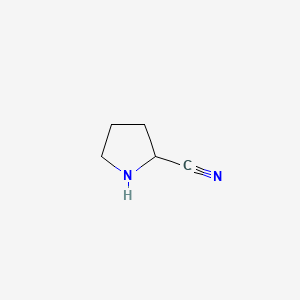

Pyrrolidine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405749 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-49-3 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis of Pyrrolidine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for the chiral synthesis of pyrrolidine-2-carbonitrile, a crucial building block in the development of various pharmaceuticals, notably dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2][3] The focus of this document is on practical, stereoselective methods that are amenable to laboratory and potential scale-up applications.

Synthesis from the Chiral Pool: The L-Proline Approach

The most direct and widely employed method for the synthesis of (S)-pyrrolidine-2-carbonitrile derivatives utilizes the naturally occurring and inexpensive chiral starting material, L-proline.[1][2] This strategy leverages the inherent stereochemistry of L-proline to produce the desired enantiomer of the target molecule. A key intermediate in the synthesis of several DPP-IV inhibitors is (S)-1-(2-chloroacetyl)this compound.[1][3][4]

The synthetic pathway involves a three-step sequence starting from L-proline: N-acylation, amidation, and subsequent dehydration to the nitrile.

Synthetic Workflow from L-Proline

The overall transformation from L-proline to (S)-1-(2-chloroacetyl)this compound can be visualized as a linear progression of functional group transformations.

References

- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of Pyrrolidine-2-carbonitrile and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pyrrolidine-2-carbonitrile, a significant heterocyclic compound. Due to the limited availability of published experimental data for the parent compound, this document focuses on the well-characterized and commercially important derivative, (S)-1-(2-chloroacetyl)this compound . This key intermediate is crucial in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1]

The following sections present a comprehensive summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this derivative, structured for clarity and ease of comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their own investigations.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled for (S)-1-(2-chloroacetyl)this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for N-acylproline derivatives, including (S)-1-(2-chloroacetyl)this compound, often show the presence of cis and trans amide rotamers in solution. This phenomenon leads to the appearance of separate signals for protons and carbons near the amide bond, with the ratio of isomers influencing the integration of the respective peaks.[2][3]

Table 1: ¹H NMR Data for (S)-1-(2-chloroacetyl)this compound Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 2.1–2.4 | m | 4H | Pyrrolidine (B122466) C3-H₂, C4-H₂ | Overlapping multiplets for the two methylene (B1212753) groups on the pyrrolidine ring. |

| 3.56–3.64 | m | 1H | Pyrrolidine C5-H | One of the methylene protons on the carbon adjacent to the nitrogen. |

| 3.69–3.76 | m | 1H | Pyrrolidine C5-H | The second methylene proton on the carbon adjacent to the nitrogen. |

| 4.76 | m | 0.8H | Pyrrolidine C2-H (trans) | Methine proton at the 2-position, major rotamer. |

| 4.86 | m | 0.2H | Pyrrolidine C2-H (cis) | Methine proton at the 2-position, minor rotamer. |

| 4.06 | s | 1.6H | CH₂Cl (trans) | Methylene protons of the chloroacetyl group, major rotamer. |

| 4.02–4.21 | m | 0.4H | CH₂Cl (cis) | Methylene protons of the chloroacetyl group, minor rotamer. |

Data sourced from Singh, S. K., et al. (2008).[2]

Table 2: ¹³C NMR Data for (S)-1-(2-chloroacetyl)this compound Solvent: CDCl₃, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| 22.7, 24.6, 25.1 | Pyrrolidine C3, C4 | Signals corresponding to the methylene carbons of the pyrrolidine ring. The presence of multiple signals is attributed to rotamers. |

| 29.9, 32.4 | Pyrrolidine C3, C4 | Additional signals for the methylene carbons due to rotameric forms. |

| 41.6 | CH₂Cl | Carbon of the chloroacetyl methylene group. |

| 46.4, 46.7, 46.9, 47.0 | Pyrrolidine C2, C5 | Signals for the methine carbon at position 2 and the methylene carbon at position 5. Multiple signals are due to rotamers. |

| 117.8 | C≡N | Carbon of the nitrile group. |

| 164.7, 165.2 | C=O | Carbonyl carbon of the amide, showing distinct signals for the two rotamers. |

Data sourced from Singh, S. K., et al. (2008).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: IR Absorption Data for (S)-1-(2-chloroacetyl)this compound Sample Preparation: KBr pellet

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3304 | (not specified) | N-H stretch (possible overtone or impurity) or O-H stretch (water) |

| 2992, 2953, 2888 | (not specified) | C-H stretch (aliphatic) |

| 2242 | Strong | C≡N stretch (nitrile) |

| 1662 | Strong | C=O stretch (amide I band) |

| 1424 | (not specified) | C-H bend |

Data sourced from Singh, S. K., et al. (2008).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for (S)-1-(2-chloroacetyl)this compound Ionization Method: Electrospray (ES+)

| m/z | Ion |

| 173.1 | [M+H]⁺ |

Data sourced from Singh, S. K., et al. (2008).[2] The monoisotopic mass of the neutral molecule C₇H₉ClN₂O is 172.0403 Da.[4]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices and information gathered from the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of (S)-1-(2-chloroacetyl)this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[2]

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile.

-

Dilute this stock solution further with the same solvent to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often an ion trap or quadrupole analyzer.[3]

-

Infuse the prepared sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode ([M+H]⁺) over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity.

-

-

Data Processing:

-

The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight of the compound.

-

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation of a synthetic compound like this compound is crucial for confirming its identity and purity. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthetic compound.

References

- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-1-(2-chloroacetyl)this compound | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyrrolidine-2-carbonitrile: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Pyrrolidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, formulation, and the development of robust synthetic routes. This technical guide provides an in-depth overview of the known and anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.

Solubility Profile

A closely related derivative, (S)-1-(2-chloroacetyl)this compound, has been reported to be soluble in water.[4] This suggests that this compound itself likely possesses appreciable solubility in aqueous and polar organic solvents. However, the precise solubility limits need to be determined experimentally.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, and the N-H as a donor, facilitating interaction with protic solvents. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | The polar nature of the molecule should allow for good solvation in these solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the static equilibrium method.

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetonitrile).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C, 37°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

-

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter, particularly concerning its storage and handling in drug development processes. Potential degradation pathways include hydrolysis of the nitrile group and oxidation of the pyrrolidine ring. A Safety Data Sheet for the related compound (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile advises avoiding heat and exposure to air, indicating potential thermal and oxidative instability.

Forced Degradation Studies

To elucidate potential degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid (pyrrolidine-2-carboxylic acid). |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the nitrile group to a carboxylate salt. |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the pyrrolidine ring, potentially leading to N-oxide formation or ring-opening products. |

| Thermal Degradation | 60°C - 80°C | Potential for decomposition, although heterocyclic rings are often relatively thermally stable. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[5] | Potential for photolytic degradation, although specific chromophores are absent. |

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be predicted:

-

Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile group can undergo hydrolysis to form pyrrolidine-2-carboxamide (B126068) as an intermediate, which can be further hydrolyzed to pyrrolidine-2-carboxylic acid (proline).

Caption: Predicted hydrolytic degradation of this compound.

-

Oxidative Degradation: The pyrrolidine ring, particularly the secondary amine, is susceptible to oxidation. This can lead to the formation of an N-oxide or other oxidation products.

References

- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. ema.europa.eu [ema.europa.eu]

Diastereoselective Synthesis of 2-Cyanopyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of a cyano group at the 2-position of the pyrrolidine ring offers a versatile handle for further functionalization, making 2-cyanopyrrolidine derivatives valuable building blocks in drug discovery. Achieving stereocontrol during the synthesis of these derivatives is paramount, as the biological activity of stereoisomers can vary significantly. This technical guide provides a comprehensive overview of the diastereoselective synthesis of 2-cyanopyrrolidine derivatives, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in this field.

Core Synthetic Strategies

The diastereoselective construction of 2-cyanopyrrolidines can be broadly approached through several powerful synthetic strategies, including [3+2] cycloaddition reactions, Michael additions, and metal-catalyzed processes. Each of these methods offers distinct advantages in terms of substrate scope, operational simplicity, and achievable stereocontrol.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone for the synthesis of substituted pyrrolidines.[1][2] When the alkene dipolarophile contains a cyano group, this reaction provides a direct route to 2-cyanopyrrolidine derivatives. The diastereoselectivity of the cycloaddition can be controlled by the stereochemistry of the azomethine ylide or the dipolarophile, or by the use of chiral catalysts.

A prominent example is the reaction of azomethine ylides, generated in situ from the condensation of isatin (B1672199) and an amino acid, with α,β-unsaturated nitriles. This multicomponent reaction allows for the rapid assembly of complex spirooxindole-pyrrolidine scaffolds bearing a cyano group at the 3'-position (equivalent to the 2-position of the pyrrolidine ring).[3] The reaction often proceeds with high regio- and diastereoselectivity, favoring the exo-cycloadduct.[3]

A mixture of isatin (1.0 mmol), N-methylglycine (1.0 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile (1.0 mmol) in absolute ethanol (B145695) (10 mL) is refluxed for a specified time (see Table 1). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile derivative.

Table 1: Diastereoselective Synthesis of Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles [3]

| Entry | Ar | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | C6H5 | 5 | 94 | >99:1 |

| 2 | 4-ClC6H4 | 6 | 96 | >99:1 |

| 3 | 4-BrC6H4 | 6 | 95 | >99:1 |

| 4 | 4-FC6H4 | 5 | 92 | >99:1 |

| 5 | 4-CH3C6H4 | 7 | 88 | >99:1 |

| 6 | 4-OCH3C6H4 | 8 | 85 | >99:1 |

| 7 | 2-Naphthyl | 8 | 82 | >99:1 |

Michael Addition followed by Cyclization

The Michael addition of a nucleophile to an α,β-unsaturated nitrile is another powerful strategy for the formation of a C-C bond, which can be followed by an intramolecular cyclization to construct the pyrrolidine ring. This approach allows for the stereoselective introduction of substituents on the pyrrolidine ring.

A notable example is the organocatalyzed nitro-Michael addition between indolylidenecyanoesters and nitroalkanes.[4][5] The resulting Michael adduct can then undergo a metal-catalyzed reductive cyclization to afford multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, where the nitrile group is retained on the pyrrolidine ring.[4][6] This sequential one-pot, two-stage process offers high diastereoselectivity.

Step 1: Nitro-Michael Addition To a solution of indolylidenecyanoester (0.5 mmol) and nitroalkane (0.75 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL), an organocatalyst (e.g., thiourea-based catalyst, 10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (see Table 2).

Step 2: Reductive Cyclization After completion of the Michael addition, a metal catalyst (e.g., Zn dust, 5.0 equiv) and an acid (e.g., NH4Cl, 4.0 equiv) are added to the reaction mixture. The mixture is then stirred at room temperature until the cyclization is complete. The crude product is purified by column chromatography.

Table 2: Diastereoselective Synthesis of 3,3'-Pyrrolidinyl-spirooxindoles via Michael Addition-Cyclization [4]

| Entry | Substituent on Indole | Nitroalkane | Yield (%) | Diastereomeric Ratio |

| 1 | H | Nitromethane | 85 | >99:1 |

| 2 | 5-Br | Nitromethane | 82 | >99:1 |

| 3 | 5-Cl | Nitromethane | 84 | >99:1 |

| 4 | 5-F | Nitromethane | 80 | >99:1 |

| 5 | H | Nitroethane | 88 | >99:1 |

| 6 | H | 1-Nitropropane | 86 | >99:1 |

Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful platform for the development of novel and efficient methods for the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been employed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives.[7] While direct diastereoselective cyanations of pre-formed pyrrolidines are less common, palladium-catalyzed cyanoesterification of cyclopropenes has been reported to produce polysubstituted cyclopropanecarbonitriles with high diastereoselectivity, a strategy that could potentially be adapted for the synthesis of 2-cyanopyrrolidines.[8]

Conclusion

The diastereoselective synthesis of 2-cyanopyrrolidine derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly [3+2] cycloaddition reactions and sequential Michael addition-cyclization protocols, provide robust and reliable strategies for accessing these valuable building blocks with high levels of stereocontrol. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize novel 2-cyanopyrrolidine derivatives for various applications. Future advancements in this area will likely focus on the development of more efficient and enantioselective catalytic systems, further expanding the synthetic toolbox for medicinal chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes [organic-chemistry.org]

An In-depth Technical Guide to Pyrrolidine-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2-carbonitrile, particularly its (S)-enantiomer, is a pivotal chiral building block in modern medicinal chemistry. Its significance is underscored by its role as a key structural motif in a class of highly effective antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. The 2-cyanopyrrolidine moiety functions as a proline mimic, enabling potent and reversible inhibition of the DPP-4 enzyme, which in turn plays a crucial role in glucose homeostasis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in drug development, with a focus on the mechanism of DPP-4 inhibition.

Physical and Chemical Properties

The physical and chemical properties of this compound and its common salt form are summarized in the tables below. The data has been compiled from various sources to provide a comparative overview.

Table 1: Physical and Chemical Properties of (S)-Pyrrolidine-2-carbonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly available for the free base | |

| Boiling Point | Not explicitly available for the free base | |

| Density | Not explicitly available for the free base | |

| Solubility | Soluble in water | |

| Storage Temperature | Refrigerated | [2] |

| Purity | Typically >96% | [2] |

Table 2: Physical and Chemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClN₂ | |

| Molecular Weight | 132.59 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 215-220 °C | |

| Boiling Point | 244.9 °C at 760 mmHg | [3] |

| Density | 1.19 g/cm³ | |

| Solubility | Soluble in water | |

| Flash Point | 101.9 °C | [3] |

Synthesis of (S)-Pyrrolidine-2-carbonitrile

The synthesis of (S)-Pyrrolidine-2-carbonitrile is a critical process for the production of various pharmaceutical intermediates. A common and practical route starts from the readily available and inexpensive amino acid, L-proline. The overall strategy involves the conversion of the carboxylic acid functionality of L-proline into a nitrile group, typically via an amide intermediate.

Experimental Protocol: Synthesis from L-Proline

This protocol outlines a two-step process to synthesize (S)-Pyrrolidine-2-carbonitrile from L-proline by first forming L-prolinamide, followed by dehydration.

Step 1: Synthesis of L-Prolinamide

-

Materials: L-proline, Thionyl chloride (SOCl₂), Methanol (MeOH), Ammonia (B1221849) (NH₃) in methanol.

-

Procedure:

-

To a suspension of L-proline in methanol, cooled to 0 °C, add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature until the L-proline is completely dissolved, indicating the formation of the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting crude L-proline methyl ester hydrochloride in a saturated solution of ammonia in methanol.

-

Stir the mixture at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain crude L-prolinamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Dehydration of L-Prolinamide to (S)-Pyrrolidine-2-carbonitrile

-

Materials: L-Prolinamide, a dehydrating agent (e.g., trifluoroacetic anhydride (B1165640), phosphorus oxychloride, or thionyl chloride), an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)).

-

Procedure using Trifluoroacetic Anhydride:

-

Suspend L-prolinamide in THF at 0-5 °C.

-

Slowly add trifluoroacetic anhydride to the suspension.

-

Allow the reaction mixture to stir at room temperature for a designated period (typically 2 hours), monitoring the progress by TLC.[4][5]

-

Carefully add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the excess acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Pyrrolidine-2-carbonitrile.

-

Further purification can be achieved by distillation or column chromatography.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-Pyrrolidine-2-carbonitrile from L-proline.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the secondary amine and the nitrile group. The secondary amine can be readily acylated or alkylated to introduce various substituents, which is a key step in the synthesis of many DPP-4 inhibitors.[4] The nitrile group, while relatively stable, is crucial for the biological activity of these inhibitors.

Role as a Proline Mimic in DPP-4 Inhibition

The 2-cyanopyrrolidine moiety is a cornerstone in the design of DPP-4 inhibitors.[6] It acts as a mimic of the natural substrate, proline, allowing the inhibitor to bind to the active site of the DPP-4 enzyme. The electrophilic carbon of the nitrile group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[7] This reversible covalent inhibition mechanism contributes to the high efficacy and prolonged duration of action of drugs like Vildagliptin.

Signaling Pathway of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a vital role in regulating blood glucose levels. By inhibiting DPP-4, this compound-based drugs prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to several beneficial downstream effects in the management of type 2 diabetes.

The signaling pathway affected by DPP-4 inhibitors is illustrated below.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry, particularly in the development of treatments for type 2 diabetes. Its unique structure, which mimics the amino acid proline, allows for the design of potent and selective enzyme inhibitors. The synthetic routes to this compound are well-established, making it an accessible and valuable building block for drug discovery and development. A thorough understanding of its physical, chemical, and biological properties is essential for researchers and scientists working to create the next generation of therapeutics targeting DPP-4 and other related enzymes.

References

- 1. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Pyrrolidine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrrolidine-2-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry. It details its chemical properties, stereospecific synthesis protocols, and its significant role as a building block for potent enzyme inhibitors. The focus is on the (S)-enantiomer, a key intermediate in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Compound Identification and Molecular Structure

This compound is a saturated five-membered nitrogen heterocycle substituted with a nitrile group at the 2-position. The presence of a chiral center at this position means it exists as (R) and (S) enantiomers. The CAS Numbers for the racemic mixture and its individual stereoisomers are distinct.

The molecular structure consists of a pyrrolidine (B122466) ring, which provides a rigid scaffold, and a nitrile group that is crucial for its biological activity, particularly in enzyme inhibition.[1][2]

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (racemic) | 5626-49-3 | C₅H₈N₂ | 96.13[3][4] |

| (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 | C₅H₈N₂ | 96.13[3][5] |

| (R)-Pyrrolidine-2-carbonitrile | 739363-75-8 | C₅H₈N₂ | 96.13[6] |

| (S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 | C₅H₉ClN₂ | 132.59[7] |

| (S)-1-(2-chloroacetyl)this compound | 207557-35-5 | C₇H₉ClN₂O | 172.61[2][8] |

Physicochemical and Computed Properties

The properties of this compound and its derivatives are essential for their handling, characterization, and application in synthesis. The following table summarizes key computed and physical properties for the parent (S)-enantiomer.

Table 2: Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile

| Property | Value | Source |

| IUPAC Name | (2S)-pyrrolidine-2-carbonitrile | [9] |

| InChI Key | ALSCEGDXFJIYES-YFKPBYRVSA-N | [5][9] |

| Canonical SMILES | C1C--INVALID-LINK--C#N | [8][9] |

| Purity | 96% | [5] |

| Storage Temperature | Refrigerated | [5] |

Role in Drug Development: DPP-4 Inhibition

The 2-cyanopyrrolidine moiety is a critical pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-4), a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][10] By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes.[10]

(S)-1-(2-chloroacetyl)this compound is a widely used key intermediate for synthesizing numerous DPP-4 inhibitors, most notably Vildagliptin.[1][2][10][11] The nitrile group plays a dual role: it provides reversible, potent inhibition of the enzyme and imparts chemical stability suitable for oral administration.[1][2]

Synthesis and Experimental Protocols

An efficient and practical synthesis for (S)-1-(2-chloroacetyl)this compound has been developed starting from the inexpensive and readily available amino acid, L-proline. This route avoids complex protection/deprotection strategies.[1][10][11] The general workflow involves N-acylation of L-proline, conversion to the corresponding amide, and subsequent dehydration to yield the target nitrile.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of (S)-1-(2-chloroacetyl)this compound.[1][10]

Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

A suspension of L-proline (20.0 g, 0.174 mol) is prepared in tetrahydrofuran (B95107) (THF, 200 mL).

-

Chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature.

-

The reaction mixture is refluxed for 2 hours.

-

After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.

-

Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added. The organic layer is collected.

-

The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are concentrated under vacuum to yield the product.

Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

To a solution of the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in dichloromethane (B109758) (200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Ammonium bicarbonate (41.2 g, 0.522 mol) is added, and the mixture is stirred for another hour.

-

Upon completion, the mixture is filtered, and the residue is washed with dichloromethane. The filtrate contains the desired amide.

Step 3: Preparation of (S)-1-(2-chloroacetyl)this compound

-

To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise, maintaining the temperature between 5–10 °C.

-

The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum at 40 °C to yield the final product.

Table 3: Summary of Synthesis Yields

| Reaction Step | Product | Reported Yield |

| N-Acylation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81%[2] |

| Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | 52.5%[10] |

| Dehydration | (S)-1-(2-chloroacetyl)this compound | 83% (from amide)[2] |

Biological Activity Data

The this compound scaffold is a potent inhibitor of DPP-4. Various derivatives have been synthesized and evaluated to optimize potency, selectivity, and pharmacokinetic profiles.

Table 4: In Vitro Biological Activity of Selected Derivatives

| Compound | DPP-4 IC₅₀ (μM) | DPP-8 / DPP-4 Selectivity Ratio | DPP-9 / DPP-4 Selectivity Ratio | Reference |

| Derivative 17a¹ | 0.017 | 1324 | 1164 | [12][13] |

| Derivative 8l² | 0.05 | - | - | [14] |

| Derivative 9l² | 0.01 | 898 | 566 | [14] |

¹A 4-fluorothis compound (B8495706) derivative.[12][13] ²A β-amino pyrrole-2-carbonitrile (B156044) derivative.[14]

Conclusion

This compound, particularly its (S)-enantiomer, is a compound of high strategic importance in modern drug discovery. Its role as a key structural motif in DPP-4 inhibitors has led to the development of successful therapies for type 2 diabetes. The well-established and efficient synthetic routes starting from L-proline make its crucial derivatives accessible for both research and large-scale production. The data and protocols summarized in this guide underscore its value and provide a foundational resource for scientists engaged in the fields of medicinal chemistry and pharmaceutical development.

References

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. (S)-1-(2-Chloroacetyl)this compound|CAS 207557-35-5 [benchchem.com]

- 3. This compound | CAS No- 5626-49-3 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 5626-49-3 [chemicalbook.com]

- 5. (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 [sigmaaldrich.com]

- 6. (R)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (5626-49-3) for sale [vulcanchem.com]

- 14. Design, synthesis and biological evaluation of 4-fluorothis compound and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereoisomers of Pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and the stereochemical complexity it can introduce into a molecule. Pyrrolidine-2-carbonitrile, in particular, has garnered significant attention as a key pharmacophore, most notably in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of biological activity, with the (S)- and (R)-enantiomers often exhibiting profoundly different pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, characteristics, and biological significance of the stereoisomers of this compound, with a focus on their role in drug discovery and development.

Physicochemical and Pharmacological Characteristics

The stereochemical orientation of the nitrile group in this compound dictates its interaction with biological targets. The (S)-enantiomer is the biologically active form for DPP-IV inhibition, a crucial enzyme in glucose homeostasis. While comprehensive experimental data directly comparing the parent (R)- and (S)-pyrrolidine-2-carbonitrile is limited in publicly available literature, the data for their derivatives, particularly N-acylated versions, consistently highlight the stereoselectivity of their biological action.

| Property | (S)-Pyrrolidine-2-carbonitrile | (R)-Pyrrolidine-2-carbonitrile | (S)-1-(2-Chloroacetyl)this compound | (R)-1-(2-chloroacetyl)this compound |

| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₇H₉ClN₂O | C₇H₉ClN₂O |

| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [1] | 172.61 g/mol | 172.61 g/mol |

| Melting Point | Not reported | Not reported | 52-53 °C[2] | Not reported |

| Boiling Point | Not reported | Not reported | 363.1±37.0 °C at 760 mmHg[2] | Not reported |

| Specific Rotation | Not reported | Not reported | Not reported | Not reported |

| Biological Activity | Precursor to active DPP-IV inhibitors | Largely inactive as a DPP-IV inhibitor precursor | Key intermediate for Vildagliptin[3][4] | Generally considered inactive for DPP-IV inhibition |

| CAS Number | 204387-53-1[2] | 739363-75-8[1] | 207557-35-5 | 565452-98-4[3] |

Signaling Pathway: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.[5][6] The (S)-cyanopyrrolidine moiety is a key component of several DPP-IV inhibitors, including Vildagliptin. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, effectively inhibiting its enzymatic activity.[7]

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)this compound

This protocol describes a common method for the synthesis of the key intermediate for Vildagliptin, starting from L-proline.[3][4]

Step 1: N-Chloroacetylation of L-Proline

-

Suspend L-proline in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Add chloroacetyl chloride to the suspension.

-

Reflux the reaction mixture for a specified time (e.g., 2 hours).

-

After cooling, work up the reaction mixture to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amidation

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane, DCM).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC).

-

Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) bicarbonate).

-

Stir the reaction mixture until completion and then filter to remove by-products.

-

Concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile

-

Suspend the amide from Step 2 in a suitable solvent (e.g., THF).

-

Add a dehydrating agent (e.g., trifluoroacetic anhydride) at a reduced temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature.

-

Quench the reaction and perform an aqueous workup to isolate the final product, (S)-1-(2-chloroacetyl)this compound.

Synthesis of (R)-1-(2-chloroacetyl)this compound

The synthesis of the (R)-enantiomer is not as widely reported but can be inferred to follow a similar pathway starting from D-proline, which is the enantiomer of L-proline. The stereochemistry of the starting material would be retained throughout the synthetic sequence.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers of pyrrolidine derivatives.

Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is typically effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio is optimized to achieve the best separation. A small amount of an acidic or basic modifier may be added to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable.

-

Procedure: a. Dissolve the racemic mixture of this compound in the mobile phase. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the sample onto the column. d. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereoisomers of this compound represent a compelling example of stereoselectivity in drug action. The (S)-enantiomer is a crucial building block for a class of highly effective antidiabetic drugs, the DPP-IV inhibitors. In contrast, the (R)-enantiomer is largely devoid of this specific activity. This stark difference underscores the importance of stereocontrolled synthesis and chiral separation techniques in modern drug development. A thorough understanding of the distinct properties and synthetic routes for each stereoisomer is paramount for researchers and scientists working to design and develop novel therapeutics based on the privileged pyrrolidine scaffold. Further investigation into the biological activities of the (R)-enantiomer in other contexts could reveal new and unexpected therapeutic opportunities.

References

- 1. (R)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-PYRROLIDINE-2-CARBONITRILE | 204387-53-1 [chemicalbook.com]

- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicsearchonline.org [clinicsearchonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document provides a comprehensive overview of the synthetic route starting from L-prolinamide, including detailed experimental protocols, and discusses the relevant biological context of its derivatives.

Introduction

(S)-pyrrolidine-2-carbonitrile hydrochloride is a valuable building block in medicinal chemistry due to its constrained cyclic structure and the presence of a reactive nitrile group. Its enantiomerically pure form is crucial for the stereoselective synthesis of complex drug molecules. The primary application of this intermediate is in the synthesis of DPP-4 inhibitors like Vildagliptin, which rely on the pyrrolidine-2-carbonitrile moiety for their mechanism of action.

Synthetic Pathway Overview

The most common and practical synthetic route to (S)-pyrrolidine-2-carbonitrile hydrochloride begins with the readily available starting material, L-prolinamide. The synthesis proceeds in two main steps:

-

Dehydration of L-prolinamide: The amide group of L-prolinamide is dehydrated to form the corresponding nitrile, yielding (S)-pyrrolidine-2-carbonitrile as a free base.

-

Formation of the Hydrochloride Salt: The basic pyrrolidine (B122466) nitrogen is then treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.

This approach is efficient and allows for the production of the target compound with high purity and stereochemical integrity.

Experimental Protocols

Step 1: Dehydration of (S)-Prolinamide to (S)-Pyrrolidine-2-carbonitrile

This procedure describes the conversion of the primary amide of L-prolinamide to a nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Materials:

-

L-Prolinamide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or other suitable organic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of L-prolinamide (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

Triethylamine (2.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Phosphorus oxychloride (1.2 equivalents) is then added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0°C.

-

The layers are separated, and the aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-pyrrolidine-2-carbonitrile as an oil.

Step 2: Formation of (S)-Pyrrolidine-2-carbonitrile Hydrochloride

This procedure outlines the conversion of the free base to its hydrochloride salt.

Materials:

-

Crude (S)-pyrrolidine-2-carbonitrile

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

The crude (S)-pyrrolidine-2-carbonitrile from Step 1 is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of hydrochloric acid in a suitable solvent is added dropwise with stirring until the pH of the solution is acidic (test with pH paper).

-

The formation of a white precipitate indicates the formation of the hydrochloride salt.

-

The mixture is stirred at 0°C for an additional 30 minutes to ensure complete precipitation.

-

The precipitate is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold, anhydrous diethyl ether.

-

The resulting white to off-white crystalline solid is dried under vacuum to afford (S)-pyrrolidine-2-carbonitrile hydrochloride.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of (S)-pyrrolidine-2-carbonitrile hydrochloride.

| Parameter | Value |

| Chemical Name | (S)-Pyrrolidine-2-carbonitrile hydrochloride |

| CAS Number | 65732-69-6 |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 215-220 °C |

| Purity (Typical) | ≥99% (by HPLC) |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride.

| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield (Typical) |

| 1. Dehydration | L-Prolinamide | POCl₃, Triethylamine | Dichloromethane | 0°C to RT | 2-4 h | 80-90% |

| 2. Hydrochloride Salt Formation | This compound | HCl in Diethyl Ether | Diethyl Ether | 0°C | 0.5 h | >95% |

Table 2: Summary of Reaction Conditions and Typical Yields.

Mandatory Visualizations

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

The primary therapeutic application of derivatives of this compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control.

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow: Synthesis of (S)-Pyrrolidine-2-carbonitrile Hydrochloride

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic Workflow.

Logical Relationships in the Dehydration Step

This diagram outlines the key relationships between reactants and conditions in the critical dehydration step.

Caption: Logical Relationships in Dehydration.

Conclusion

The synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride from L-prolinamide is a robust and scalable process. This technical guide provides researchers, scientists, and drug development professionals with the necessary details to reproduce this synthesis. The resulting chiral intermediate is of high purity and suitable for the development of advanced pharmaceutical compounds, particularly those targeting the DPP-4 enzyme for the management of type 2 diabetes. Careful control of reaction conditions, especially temperature, is critical for achieving high yields and purity.

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Cyanopyrrolidine: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chiral starting materials and synthetic strategies for the enantioselective preparation of 2-cyanopyrrolidine, a crucial building block in numerous pharmaceutical agents. This document details key experimental protocols, presents comparative quantitative data, and illustrates synthetic pathways to aid researchers in the selection and implementation of optimal synthetic routes.

Introduction

2-Cyanopyrrolidine, particularly the (S)-enantiomer, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency and selectivity, primarily through the nitrile group's ability to form key interactions with biological targets. The development of efficient and stereoselective synthetic routes to this valuable intermediate is, therefore, of paramount importance. This guide focuses on the utilization of readily available chiral pool starting materials, which offer an economical and practical approach to obtaining enantiomerically pure 2-cyanopyrrolidine. The two most prominent starting materials, L-proline and L-pyroglutamic acid, will be discussed in detail, along with an exploration of other potential chiral precursors.

L-Proline as a Chiral Precursor

L-proline, a naturally occurring amino acid, is the most direct and widely employed starting material for the synthesis of (S)-2-cyanopyrrolidine. The synthetic strategy generally involves the protection of the secondary amine followed by the conversion of the carboxylic acid moiety into a nitrile group.

Synthesis of N-Acyl-2-cyanopyrrolidines

A common approach involves the N-acylation of L-proline, followed by a two-step conversion of the carboxylic acid to the nitrile via an amide intermediate. This method has been successfully applied to synthesize various N-protected 2-cyanopyrrolidines, which are key intermediates for several pharmaceutically active compounds.

A practical and well-documented route involves the N-chloroacetylation of L-proline. The resulting N-acylated proline is then converted to the primary amide, which is subsequently dehydrated to afford the target nitrile.

Experimental Protocol: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile [1][2]

-

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.

-

To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (B95107) (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature.

-

The reaction mixture is refluxed for 2 hours.

-

After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.

-

Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.

-

-

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide.

-

To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (B109758) (DCM, 200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 10.8 g, 0.052 mol) in DCM is added slowly at 10–15 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) is added, and the mixture is stirred for an additional hour.

-

The reaction mixture is filtered, and the residue is washed with DCM. The filtrate is concentrated to give the amide.

-

-

Step 3: Synthesis of (S)-1-(2-Chloroacetyl)this compound.

-

To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) is added.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise at 5–10 °C.

-

The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The crude product is purified by column chromatography.

-

Caption: Synthesis of (S)-1-(2-Chloroacetyl)this compound from L-proline.

The synthesis of N-Boc and N-Cbz protected 2-cyanopyrrolidines follows a similar pathway involving the initial protection of L-proline, followed by conversion to the corresponding prolinamide and subsequent dehydration.

-

N-Protection of L-Proline:

-

N-Boc protection: L-proline is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent like dioxane/water or dichloromethane.

-

N-Cbz protection: L-proline is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate in a solvent such as toluene.[3]

-

-

Amide Formation: The N-protected proline is then converted to the corresponding amide. This can be achieved through various standard peptide coupling methods, such as activation with a carbodiimide (B86325) (e.g., DCC or EDC) followed by reaction with ammonia (B1221849) or ammonium bicarbonate, or by converting the carboxylic acid to an acid chloride with a reagent like thionyl chloride and subsequent reaction with ammonia.[3]

-

Dehydration to Nitrile: The final step is the dehydration of the N-protected prolinamide to the nitrile. Common dehydrating agents for this transformation include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

Caption: General synthetic pathways for N-Boc and N-Cbz protected 2-cyanopyrrolidines.

L-Pyroglutamic Acid as a Chiral Precursor

L-Pyroglutamic acid, a cyclic derivative of L-glutamic acid, serves as another readily available and inexpensive chiral starting material for the synthesis of 2-cyanopyrrolidine derivatives. The general strategy involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion of the alcohol to a nitrile.

Synthesis via Pyroglutaminol

The key intermediate in this pathway is (S)-pyroglutaminol ( (S)-5-(hydroxymethyl)pyrrolidin-2-one), which is obtained by the selective reduction of the carboxylic acid of L-pyroglutamic acid.

Experimental Protocol: Synthesis of (S)-Pyroglutaminol from L-Pyroglutamic Acid

-

Esterification: L-pyroglutamic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or HCl).

-

Reduction: The resulting ester is then selectively reduced to the alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol.

Once pyroglutaminol is obtained, the primary alcohol can be converted to a nitrile. This transformation typically proceeds via a two-step sequence:

-

Activation of the Alcohol: The hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.

-

Nucleophilic Substitution with Cyanide: The resulting tosylate or mesylate is then displaced with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the 2-cyanomethylpyrrolidinone derivative. Subsequent modifications can then be performed on the lactam ring to arrive at the desired 2-cyanopyrrolidine.

Caption: Synthetic pathway from L-pyroglutamic acid to a 2-cyanopyrrolidine precursor.

Other Chiral Starting Materials

While L-proline and L-pyroglutamic acid are the most common starting materials, other chiral precursors from the "chiral pool" can potentially be utilized for the enantioselective synthesis of 2-cyanopyrrolidine. These routes are generally less direct and may require more synthetic steps.

-

From L-Glutamic Acid: L-glutamic acid can be considered a precursor to L-pyroglutamic acid, as it can be cyclized to form the latter. Therefore, synthetic routes starting from L-glutamic acid would likely proceed through L-pyroglutamic acid as an intermediate.[1]

-

From other α-Amino Acids: In principle, other α-amino acids could be envisioned as starting materials through multi-step sequences involving the formation of the pyrrolidine (B122466) ring via cyclization reactions. However, these routes are often more complex and less efficient than those starting from proline or pyroglutamic acid.

Comparative Data

The selection of a starting material and synthetic route often depends on factors such as cost, availability, overall yield, and the desired N-substituent on the final product. The following table summarizes the key aspects of the primary synthetic routes discussed.

| Starting Material | Key Intermediates | Typical Reagents for Cyanation | Overall Yield (from protected amino acid) | Enantiomeric Purity | Advantages | Disadvantages |

| L-Proline | N-Acyl-L-prolinamide | TFAA, POCl₃ | Good to Excellent | High (Chirality retained from starting material) | Direct route, well-established procedures | Requires N-protection and deprotection steps |

| L-Pyroglutamic Acid | (S)-Pyroglutaminol, Activated alcohol | NaCN, KCN | Moderate to Good | High (Chirality retained from starting material) | Inexpensive starting material | Longer synthetic route, requires reduction and activation steps |

Conclusion

The enantioselective synthesis of 2-cyanopyrrolidine is most efficiently achieved using chiral pool starting materials, with L-proline and L-pyroglutamic acid being the most prominent and practical choices. The selection between these two precursors will depend on the specific requirements of the synthesis, including the desired N-substituent, scalability, and economic considerations. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important pharmaceutical building block. Further research into novel catalytic methods and the exploration of alternative chiral starting materials may lead to even more efficient and versatile synthetic strategies in the future.

References

Methodological & Application

Experimental protocol for synthesis of vildagliptin using Pyrrolidine-2-carbonitrile.

Application Notes and Protocols for the Synthesis of Vildagliptin (B1682220)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis is based on the reaction of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, with 3-amino-1-adamantanol. While the direct chloroacetylation of (S)-pyrrolidine-2-carbonitrile is a potential route, this protocol details a more extensively documented and reliable two-stage synthesis commencing from the readily available and cost-effective starting material, L-proline.

The protocol is divided into two primary stages:

-

Synthesis of the Key Intermediate: Preparation of (S)-1-(2-chloroacetyl)this compound from L-proline.

-

Synthesis of Vildagliptin: Coupling of the key intermediate with 3-amino-1-adamantanol.

Experimental Protocols

Stage 1: Synthesis of (S)-1-(2-chloroacetyl)this compound (Intermediate 6)

This stage details the conversion of L-proline to the key chloroacetylated intermediate. The synthesis proceeds via the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.[1][2][3][4]

Step 1a: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (8)

-

Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1][3][4]

-

To this suspension, add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.[1][3][4]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[1][3][4]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Dilute the mixture with 20 mL of water and stir for an additional 20 minutes.[1][3][4]

-

Add 20 mL of saturated brine solution and 200 mL of ethyl acetate (B1210297).

-

Separate the organic layer. The aqueous layer should be re-extracted with ethyl acetate (2 x 50 mL).[1][3][4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 1b: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)

-

Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in 200 mL of dichloromethane (B109758) (DCM).[1][3][4]

-

Cool the solution to 10-15 °C and slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in DCM over 5 minutes.

-

Add ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for another hour.[1][3][4]

-

Monitor the reaction by TLC (5% MeOH in CHCl3).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the residue with DCM.

-

Concentrate the filtrate under vacuum to obtain the crude amide.

Step 1c: Synthesis of (S)-1-(2-chloroacetyl)this compound (6)

-

Suspend the crude amide 9 (4.0 g, 0.0209 mol) in 40 mL of THF and cool the mixture to 0-5 °C.[1][4]

-

Add trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) to the suspension.[1][4]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[1][4]

-

After the reaction is complete, cool the mixture to 5-10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes.[1][4]

-

Stir the mixture at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum at 40 °C to yield the desired intermediate, (S)-1-(2-chloroacetyl)this compound.[1][4]

Stage 2: Synthesis of Vildagliptin (2)

This final stage involves the coupling of the synthesized intermediate with 3-amino-1-adamantanol.[5]

-

To a solution of (S)-1-(2-chloroacetyl)this compound (6) and 3-hydroxy-1-aminoadamantane (10) in a suitable solvent such as 2-butanone, add potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI).[5]

-

Stir the resulting reaction mixture at reflux for 4 hours.

-

Monitor the reaction for the consumption of the starting materials by TLC.

-

Upon completion, filter the reaction mixture.

-

Evaporate the solvent from the filtrate to obtain a residue.

-

Recrystallize the residue from a mixture of ethyl acetate and methanol (B129727) (1:1) to afford the final product, Vildagliptin (2).[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Vildagliptin.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| 1a | L-proline | Chloroacetyl chloride | THF | Reflux | 2 h | High |

| 1b | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | DCM | 10-15 °C to RT | 2 h | ~52% |

| 1c | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, Ammonium bicarbonate | THF | 0-5 °C to RT | ~3 h | ~83% |

| 2 | (S)-1-(2-chloroacetyl)this compound, 3-amino-1-adamantanol | K2CO3, KI | 2-Butanone | Reflux | 4 h | ~50-77% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of Vildagliptin from L-proline.

Caption: Synthetic pathway of Vildagliptin from L-proline.

References

- 1. researchgate.net [researchgate.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Application Note: Purification of Pyrrolidine-2-carbonitrile by Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of pyrrolidine-2-carbonitrile using column chromatography. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] Due to the presence of a basic secondary amine, purification by silica (B1680970) gel chromatography can be challenging. This protocol outlines effective methods using both standard silica gel with a modified mobile phase and an alternative amine-functionalized stationary phase to achieve high purity.

Introduction

This compound is a cyclic secondary amine containing a nitrile functional group. The basic nature of the secondary amine can lead to strong interactions with the acidic silanol (B1196071) groups of a standard silica gel stationary phase. This interaction can result in poor separation, tailing of the compound peak, and potential degradation or irreversible adsorption onto the column. To overcome these challenges, two primary strategies are presented: modification of the mobile phase to suppress the unwanted interactions or the use of a deactivated, amine-functionalized stationary phase. The selection of the appropriate method will depend on the nature of the impurities present in the crude sample.

Physicochemical Properties of this compound